

Spectroscopic Characterization of 3-chloro-4-fluoro-benzamidine: A Technical Guide

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Compound of Interest

Compound Name: 3-CHLORO-4-FLUORO-BENZAMIDINE

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

3-chloro-4-fluoro-benzamidine is a substituted aromatic organic compound with significant potential in medicinal chemistry and pharmaceutical development.[1] As with any compound intended for therapeutic applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-chloro-4-fluoro-benzamidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and fundamental spectroscopic principles to provide a robust predictive analysis. This approach allows researchers to establish a reliable baseline for the characterization of newly synthesized **3-chloro-4-fluoro-benzamidine**.

The benzamidine moiety is a common feature in various biologically active molecules, often serving as a key structural motif for enzyme inhibitors.[2][3][4] The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making **3-chloro-4-fluoro-benzamidine** a compound of interest for drug design and discovery.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of **3-chloro-4-fluoro-benzamidine**.

Caption: Molecular structure of **3-chloro-4-fluoro-benzamidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-chloro-4-fluoro-benzamidine**, both ^1H and ^{13}C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel benzamidine derivative would be as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the synthesized **3-chloro-4-fluoro-benzamidine** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a 5 mm NMR tube. The choice of solvent is critical; DMSO- d_6 is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., $-\text{NH}_2$).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- A larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only aromatic CH and quaternary carbons are expected in the core structure of **3-chloro-4-fluoro-benzamidine**.

Predicted ^1H NMR Spectrum

The aromatic region of the ^1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the amidine group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~ 7.8 - 8.0	d	$J(\text{H,H}) \approx 2$
H-5	~ 7.6 - 7.8	dd	$J(\text{H,H}) \approx 8$, $J(\text{H,F}) \approx 5$
H-6	~ 7.3 - 7.5	t	$J(\text{H,H}) \approx 8$
-NH ₂ / =NH	~ 8.5 - 9.5	br s	-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The signals for the amine and imine protons are expected to be broad and may exchange with deuterium in the presence of D₂O.

The predicted chemical shifts are based on the analysis of similar compounds such as 3-chloro-4-fluorobenzaldehyde and other benzamidine derivatives.^{[3][5][6]} The proton at position 2 (H-2) is expected to be the most deshielded due to its proximity to the electron-withdrawing amidine group and the chlorine atom.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=N (amidine)	~ 165 - 170
C-4 (C-F)	~ 155 - 160 (d, $J(\text{C},\text{F}) \approx 250$ Hz)
C-3 (C-Cl)	~ 130 - 135
Aromatic C-H	~ 115 - 130
Quaternary Aromatic C	~ 125 - 140

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

The predicted chemical shifts are based on data from related compounds such as 3-chloro-4-fluorobenzylamine and general values for substituted benzenes.^[7]^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **3-chloro-4-fluoro-benzamidine** is expected to show characteristic absorption bands for the N-H, C=N, and C-halogen bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: The IR spectrum can be obtained using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).
 - KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
N-H stretch (amine)	3300 - 3500	Medium, broad
Aromatic C-H stretch	3000 - 3100	Medium
C=N stretch (amidine)	1640 - 1680	Strong
Aromatic C=C stretch	1450 - 1600	Medium to strong
C-F stretch	1100 - 1250	Strong
C-Cl stretch	700 - 850	Strong

These predictions are based on established IR correlation tables and data from similar compounds like 3-chloro-4-fluorothiobenzamide and 3,4-difluorobenzamide.^{[9][10][11]} The presence of a strong band in the 1640-1680 cm^{-1} region is a key indicator of the C=N bond of the amidine group.^[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

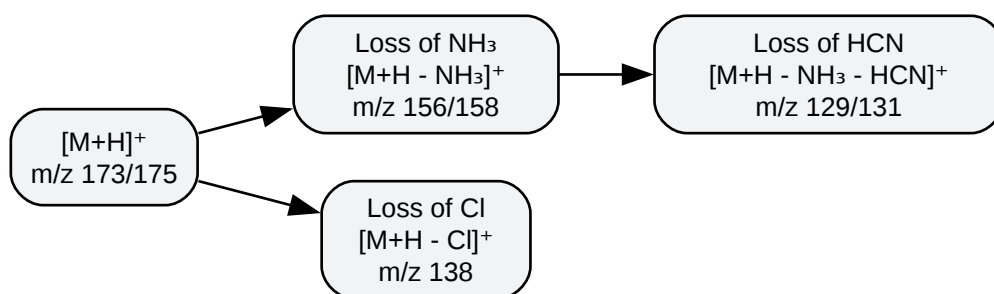
Experimental Protocol: Mass Spectrometry Data Acquisition

- Ionization Method: Electrospray ionization (ESI) is a suitable method for benzamidines as it is a soft ionization technique that typically produces a prominent protonated molecular ion $[\text{M}+\text{H}]^+$. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.

- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum

- Molecular Ion: The molecular weight of **3-chloro-4-fluoro-benzamidine** ($C_7H_6ClFN_2$) is approximately 172.59 g/mol. In ESI-MS, the base peak is expected to be the protonated molecule $[M+H]^+$ at m/z 173. The presence of the chlorine isotope (^{37}Cl) will result in an $[M+2+H]^+$ peak at m/z 175 with an intensity of approximately one-third of the $[M+H]^+$ peak.
- Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Caption: Predicted fragmentation pathway for **3-chloro-4-fluoro-benzamidine**.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-chloro-4-fluoro-benzamidine**. By leveraging data from structurally related compounds and fundamental principles, we have established a detailed predictive analysis for its NMR, IR, and Mass spectra. This information serves as a valuable resource for researchers in the synthesis and characterization of this and other novel benzamidine derivatives. The experimental protocols outlined provide a framework for obtaining high-quality data for structural verification. As with any new compound, the ultimate confirmation will rely on the careful acquisition and interpretation of experimental data, which can be compared against the predictive data presented herein.

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